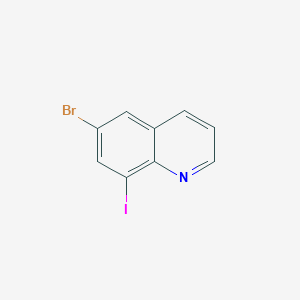

6-Bromo-8-iodoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-8-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrIN/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBCAHFYCUZWTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682014 | |

| Record name | 6-Bromo-8-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078160-90-3 | |

| Record name | 6-Bromo-8-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 6-Bromo-8-iodoquinoline

Introduction

6-Bromo-8-iodoquinoline is a di-halogenated aromatic heterocycle built upon the quinoline scaffold. The quinoline core is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1] The strategic placement of a bromine atom at the 6-position and an iodine atom at the 8-position provides two distinct and versatile handles for synthetic elaboration, making this compound a valuable building block for researchers in drug discovery and materials science. The differential reactivity of the C-Br and C-I bonds allows for selective functionalization through various cross-coupling reactions, enabling the synthesis of complex molecular architectures.

A thorough understanding of the physical properties of this compound is paramount for its effective use. These properties—including thermal stability, solubility, and spectroscopic signatures—govern critical aspects of its application, from reaction setup and purification to storage and final formulation. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines detailed, field-proven protocols for their experimental determination, and discusses essential safety and handling considerations.

Section 1: Core Physicochemical Properties

The fundamental physicochemical properties of a compound are the cornerstone of its chemical identity and dictate its behavior in various experimental settings. The data for this compound is summarized below.

| Property | Value | Source(s) |

| CAS Number | 1078160-90-3 | [2][3] |

| Molecular Formula | C₉H₅BrIN | [2][3] |

| Molecular Weight | 333.95 g/mol | [3] |

| Appearance | Not explicitly reported; typically a solid. | |

| Boiling Point | 373.3 °C (Predicted) | [2] |

| Storage Conditions | Sealed in a dry, dark environment at 2-8°C. |

Section 2: Thermal Analysis

The melting and boiling points are critical indicators of a substance's purity and thermal stability. A sharp, well-defined melting point is characteristic of a pure crystalline solid, while impurities typically cause a depression and broadening of the melting range. The boiling point is crucial for purification methods like distillation and for establishing safe temperature limits in chemical reactions.

While a predicted boiling point is available, an experimental melting point for this compound is not widely reported in the literature. The following protocol describes a standard, reliable method for its determination.

Protocol 2.1: Experimental Determination of Melting Point

This protocol utilizes the capillary tube method, a standard for obtaining accurate melting point data.

Causality: A slow, controlled heating rate (1-2 °C/minute) near the expected melting point is essential. Rapid heating does not allow for thermal equilibrium between the sample and the heating block, leading to a delayed and inaccurate reading. A sharp melting range (<1 °C) is a strong indicator of high purity.

Methodology:

-

Sample Preparation: Finely grind a small amount of this compound to a powder. Pack the powder into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating and Observation:

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ – T₂.

-

Logical Workflow for Thermal Property Determination

Caption: Experimental workflow for determining melting and boiling points.

Section 3: Solubility Profile

Protocol 3.1: Quantitative Determination of Solubility (Isothermal Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, ensuring the solution has reached saturation.

Causality: This method is trustworthy because it allows the system to reach thermodynamic equilibrium. Constant agitation ensures maximum contact between the solute and solvent, and analysis of a filtered aliquot ensures that only the dissolved solid is quantified, preventing falsely elevated results from suspended particles.

Methodology:

-

Preparation: To a series of vials, add a measured amount of a chosen solvent (e.g., 2 mL).

-

Addition of Solute: Add an excess of this compound to each vial, ensuring a visible amount of undissolved solid remains.

-

Equilibration: Seal the vials and place them in an isothermal shaker bath at a controlled temperature (e.g., 25 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Extraction: After equilibration, allow the vials to stand undisturbed for at least 2 hours for the undissolved solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove all particulate matter.

-

Quantification: Dilute the filtered aliquot with a suitable solvent and analyze its concentration using a pre-calibrated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). The solubility is then reported in units such as mg/mL or mol/L.

Section 4: Spectroscopic Characterization

Spectroscopic analysis is indispensable for verifying the identity, structure, and purity of a chemical compound. While a complete, published dataset for this compound is scarce, this section outlines the expected spectral characteristics and provides standard protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The spectrum is expected to show five distinct signals in the aromatic region (approx. 7.5-9.0 ppm). The protons on the pyridine ring (H-2, H-3, H-4) will exhibit characteristic doublet and triplet-like patterns, while the two protons on the benzene ring (H-5, H-7) will appear as doublets. The specific chemical shifts will be influenced by the strong electron-withdrawing and anisotropic effects of the bromine and iodine substituents.

-

¹³C NMR: The spectrum should display nine distinct signals for the nine carbon atoms in the quinoline ring. The carbons directly bonded to the halogens (C-6 and C-8) will have their chemical shifts significantly influenced by the electronegativity of Br and I.

Protocol 4.1.1: Acquiring NMR Spectra

Methodology:

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5]

-

Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher) for optimal signal resolution.[5]

-

Data Acquisition: Acquire standard ¹H and proton-decoupled ¹³C spectra. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and an appropriate relaxation delay (1-5 seconds for ¹H, 2-5 seconds for ¹³C) to ensure accurate signal integration.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Peaks:

-

Aromatic C-H Stretch: Above 3000 cm⁻¹.

-

Aromatic C=C and C=N Stretch: A series of sharp peaks in the 1600-1450 cm⁻¹ region.

-

C-H Bending (out-of-plane): In the 900-675 cm⁻¹ fingerprint region, characteristic of the substitution pattern.

-

C-Br and C-I Stretch: Typically found in the lower frequency region of the spectrum (<700 cm⁻¹). The C-I stretch will be at a lower wavenumber than the C-Br stretch.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

Expected Fragmentation:

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic M⁺ and M+2 pattern with nearly equal intensity (1:1 ratio) is expected for the molecular ion, which is a definitive signature for a monobrominated compound.[7] The molecular ion peak will be observed at m/z ≈ 333 (for ⁷⁹Br) and 335 (for ⁸¹Br).

-

Fragmentation: Common fragmentation pathways may include the loss of iodine (I•) and bromine (Br•) radicals.

Analytical Workflow for Structural Verification

Caption: A logical workflow for the complete spectroscopic characterization.

Section 5: Safety, Handling, and Storage

Working with halogenated aromatic compounds requires strict adherence to safety protocols. While a specific safety data sheet (SDS) for this compound is not widely available, the hazard information for the structurally similar isomer, 6-Bromo-3-iodoquinoline, provides a strong basis for safe handling procedures.[8]

| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |

| Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |

| STOT - Single Exposure | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |

| (Note: Hazard information is inferred from the isomer 6-Bromo-3-iodoquinoline, CAS 1416440-23-7, and should be treated as a precautionary guide.)[8] |

Handling Recommendations

-

Engineering Controls: Handle this compound in a well-ventilated fume hood to minimize inhalation of dust or vapors.[9]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

Storage

-

Store in a tightly sealed container to prevent moisture ingress.

-

Keep in a cool (2-8°C), dry, and dark place to prevent degradation.

-

Store away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a synthetically valuable compound with significant potential in research and development. This guide has consolidated the available data on its core physical properties and, more importantly, provided robust, causality-driven experimental protocols for their determination where published values are absent. Adherence to the detailed methodologies for thermal, solubility, and spectroscopic analysis will ensure the generation of high-quality, reproducible data. By combining this empirical approach with the stringent safety and handling procedures outlined, researchers can confidently and safely integrate this compound into their synthetic and drug discovery workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 1078160-90-3 | DTB16090 [biosynth.com]

- 3. This compound CAS#: 1078160-90-3 [amp.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. 6-Bromo-3-iodoquinoline | C9H5BrIN | CID 68092728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemos.de [chemos.de]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. lobachemie.com [lobachemie.com]

6-Bromo-8-iodoquinoline: A Technical Guide for Strategic Application in Research and Development

Introduction

6-Bromo-8-iodoquinoline is a halogenated heterocyclic aromatic compound built upon the quinoline scaffold. Its unique substitution pattern, featuring a bromine atom at the 6-position and an iodine atom at the 8-position, presents a versatile platform for synthetic chemists and drug discovery professionals. The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The differential reactivity of the C-Br and C-I bonds in this compound opens up possibilities for selective, stepwise functionalization, making it a valuable building block for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of this compound, including its core chemical information, a proposed synthetic strategy, and an exploration of its potential applications in drug discovery and materials science, grounded in the established chemistry of its structural analogs.

Core Compound Information

| Property | Value | Source(s) |

| CAS Number | 1078160-90-3 | [2] |

| Molecular Formula | C₉H₅BrIN | [2] |

| Molecular Weight | 333.95 g/mol | [2] |

| Synonyms | 6-bromo-8-iodo-quinoline | [2] |

Proposed Synthesis of this compound

Caption: A proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-Bromoquinoline (Skraup Synthesis)

A well-established method for synthesizing quinolines is the Skraup synthesis.[5]

-

To a solution of 4-bromoaniline in concentrated sulfuric acid, an oxidizing agent (e.g., nitrobenzene or arsenic acid) is added.

-

Glycerol is then added dropwise to the mixture.

-

The reaction is heated, and upon completion, the mixture is cooled and neutralized with a base.

-

The crude 6-bromoquinoline is then extracted and purified, typically by distillation.

Step 2: Electrophilic Iodination of 6-Bromoquinoline

The subsequent iodination of 6-bromoquinoline is anticipated to occur at the C8 position due to the directing effects of the quinoline ring system.

-

6-Bromoquinoline is dissolved in a suitable solvent, such as sulfuric acid.

-

An iodinating agent, for instance, N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent like iodic acid, is added to the solution.

-

The reaction is stirred at an appropriate temperature until completion, monitored by techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by pouring it into ice water and neutralizing it.

-

The solid this compound is collected by filtration, washed, and can be further purified by recrystallization or column chromatography.

Physicochemical Properties and Spectroscopic Analysis

Direct experimental data for this compound is scarce. However, based on its structure, the following properties and spectroscopic signatures can be anticipated.

| Parameter | Expected Observation | Rationale |

| Appearance | Off-white to pale yellow solid | Typical for halogenated aromatic compounds. |

| Melting Point | Elevated due to molecular weight and crystal packing | Halogenation generally increases the melting point. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform) | Characteristic of aromatic compounds. |

| ¹H NMR | Complex aromatic region with distinct signals for each proton | The deshielding effect of the aromatic rings and halogens will result in signals in the downfield region. |

| ¹³C NMR | Nine distinct signals in the aromatic region | Each carbon atom in the quinoline ring is in a unique chemical environment. |

| IR Spectroscopy | Characteristic peaks for C=C and C=N stretching in the aromatic region | Vibrational modes of the quinoline core will be prominent. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass, with isotopic patterns for Br and I | The presence of bromine and iodine will give a characteristic isotopic signature. |

Reactivity and Applications in Organic Synthesis

The key to the synthetic utility of this compound lies in the differential reactivity of the carbon-halogen bonds. The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions.[6] This allows for selective functionalization at the C8 position while leaving the C6 position available for subsequent transformations.

References

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]

- 6. atlantis-press.com [atlantis-press.com]

Theoretical reactivity of the C-Br versus C-I bond in 6-Bromo-8-iodoquinoline

<An In-Depth Technical Guide to the Theoretical Reactivity of the C-Br versus C-I Bond in 6-Bromo-8-iodoquinoline

For Distribution To: Researchers, Scientists, and Drug Development Professionals

The selective functionalization of polyhalogenated heterocycles is a cornerstone of modern synthetic chemistry, enabling the rapid construction of complex molecular architectures for pharmaceutical and materials science applications. This guide provides an in-depth analysis of the theoretical and practical differences in reactivity between the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds in this compound. By examining the fundamental principles of carbon-halogen bond activation, including bond dissociation energies and the mechanism of oxidative addition in palladium-catalyzed cross-coupling reactions, we establish a predictive framework for the selective chemical modification of this versatile scaffold. This document serves as a technical resource, offering both foundational knowledge and actionable experimental protocols for researchers in the field.

Introduction: The Strategic Importance of Haloquinolines

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of halogen atoms at specific positions on the quinoline ring provides synthetic handles for diversification through various cross-coupling reactions. This compound, with its two distinct carbon-halogen bonds, presents a valuable substrate for sequential and site-selective functionalization. Understanding the inherent reactivity differences between the C-Br and C-I bonds is paramount for designing efficient and selective synthetic strategies. This guide will dissect these differences from a theoretical and practical standpoint.

Fundamental Principles of Carbon-Halogen Bond Reactivity

The reactivity of aryl halides in many catalytic processes, particularly palladium-catalyzed cross-coupling reactions, is predominantly governed by the strength of the carbon-halogen (C-X) bond. This strength is quantified by the bond dissociation energy (BDE), which is the energy required to cleave the bond homolytically.

Bond Dissociation Energies and Bond Lengths

A general trend in the C-X bond strength for aryl halides is C-F > C-Cl > C-Br > C-I.[1] The C-I bond is the longest and weakest, making it the most susceptible to cleavage. This is a direct consequence of the larger atomic radius of iodine and the poorer orbital overlap with carbon compared to bromine.

| Bond | Typical Bond Length (Å) | Typical Bond Dissociation Energy (kJ/mol) |

| C(sp²)-Br | ~1.90 | ~336 |

| C(sp²)-I | ~2.10 | ~272 |

| Table 1: Comparison of Carbon-Halogen Bond Properties in Aryl Halides.[2][3] |

This significant difference in BDE is the primary determinant for the selective reactivity of the C-I bond over the C-Br bond in this compound.

The Mechanism of Oxidative Addition

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[4] This is often the rate-determining step of the catalytic cycle and is highly sensitive to the identity of the halogen.

The generally accepted mechanism involves the insertion of the Pd(0) center into the C-X bond, forming a Pd(II) intermediate.[5] The lower BDE of the C-I bond facilitates a lower activation energy for this oxidative addition step compared to the C-Br bond.[4] Consequently, the C-I bond will preferentially react under carefully controlled conditions.[6]

Caption: Generalized mechanism of oxidative addition in Pd-catalyzed cross-coupling.

Analysis of Reactivity in this compound

In the specific case of this compound, both electronic and steric factors come into play, although the differential reactivity of the halogens is the dominant factor.

-

Electronic Effects : The quinoline ring is an electron-deficient heteroaromatic system.[7] Electrophilic substitution typically occurs on the benzene ring, while nucleophilic substitution is favored on the pyridine ring.[8] The positions of the halogens (C6 and C8) are on the carbocyclic ring.

-

Steric Effects : The C8 position is peri to the nitrogen atom, which can introduce some steric hindrance.[9] However, for many cross-coupling reactions, this is not sufficient to override the intrinsic reactivity difference between the C-I and C-Br bonds.

Therefore, the predicted order of reactivity is a clean differentiation based on the halogen, with the C-I bond at the C8 position being significantly more reactive towards oxidative addition than the C-Br bond at the C6 position.

Selective Functionalization Strategies

The differential reactivity of the C-I and C-Br bonds allows for the sequential and site-selective introduction of different functionalities.

Preferential Reaction at the C-I Bond

By employing mild reaction conditions, it is possible to selectively functionalize the C8 position while leaving the C6-bromo group intact. This is the most common and predictable outcome. Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination can be performed selectively at the C-I bond.[10][11][12]

Caption: Logical workflow for the sequential functionalization of this compound.

Reaction at the C-Br Bond

To react the C-Br bond, the C-I bond must first be functionalized. Subsequently, more forcing reaction conditions, such as higher temperatures or more active catalyst systems, can be employed to activate the more robust C-Br bond.[13]

Potential Side Reactions: The Halogen Dance

Under certain basic conditions, particularly with strong organolithium or amide bases at low temperatures, a phenomenon known as the "halogen dance" can occur.[14][15] This involves the migration of a halogen atom to a different position on the ring.[16] While less common in palladium-catalyzed reactions, it is a potential side reaction to be aware of, especially during lithiation attempts for functionalization.[17]

Experimental Protocols

The following protocols are illustrative examples for the selective functionalization of this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-8 Position

Objective: To selectively couple an arylboronic acid at the C-8 position.

Rationale: This protocol utilizes standard Suzuki-Miyaura conditions that are mild enough to differentiate between the C-I and C-Br bonds.[18] Pd(PPh₃)₄ is a classic, reliable catalyst for this transformation. The choice of a carbonate base is crucial for the transmetalation step.

Step-by-Step Methodology:

-

To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and Pd(PPh₃)₄ (0.05 eq.).

-

Add a 2M aqueous solution of sodium carbonate (3.0 eq.).

-

Add a suitable solvent, such as a 3:1 mixture of toluene and ethanol.

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Selective Sonogashira Coupling at the C-8 Position

Objective: To selectively couple a terminal alkyne at the C-8 position.

Rationale: The Sonogashira coupling is highly effective for aryl iodides.[10] This protocol uses a palladium catalyst in conjunction with a copper(I) co-catalyst, which is characteristic of this reaction.[19][20] The amine base (e.g., triethylamine) serves both as a base and a solvent.

Step-by-Step Methodology:

-

To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.).

-

Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine.

-

Add the terminal alkyne (1.5 eq.) dropwise to the mixture.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS. Gentle heating to 40-50 °C may be required for less reactive alkynes.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with aqueous ammonium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Protocol 3: Buchwald-Hartwig Amination at the C-8 Position

Objective: To selectively couple a primary or secondary amine at the C-8 position.

Rationale: This protocol utilizes a modern Buchwald-Hartwig catalyst system, which is highly efficient for C-N bond formation.[11][21][22] The use of a strong, non-nucleophilic base like sodium tert-butoxide is critical for the deprotonation of the amine and subsequent steps in the catalytic cycle.[23]

Step-by-Step Methodology:

-

To a glovebox or under an inert atmosphere, add this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04 eq.), and sodium tert-butoxide (1.4 eq.) to an oven-dried vial.

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Seal the vial and heat the reaction mixture to 100 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Conclusion

The theoretical and practical reactivity of the C-Br and C-I bonds in this compound is well-differentiated, primarily due to the significant difference in their bond dissociation energies. The C-I bond is demonstrably more reactive in palladium-catalyzed cross-coupling reactions, allowing for highly selective functionalization at the C-8 position under mild conditions. By understanding these fundamental principles, researchers can strategically design synthetic routes to complex quinoline derivatives, leveraging the C-Br bond for subsequent transformations under more vigorous conditions. The protocols provided herein serve as a validated starting point for the development of novel compounds for a wide range of scientific applications.

References

- 1. Explain the reactivity and relative strength of C–halogen bonds in the fo.. [askfilo.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ecorfan.org [ecorfan.org]

- 8. youtube.com [youtube.com]

- 9. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Yoneda Labs [yonedalabs.com]

- 19. Sonogashira Coupling [organic-chemistry.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. research.rug.nl [research.rug.nl]

An In-Depth Technical Guide to the Predicted Biological Activities of 6-Bromo-8-iodoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic placement of halogen atoms on this heterocyclic system can profoundly influence its physicochemical properties and biological activities. This guide focuses on the predicted biological potential of a specific, yet underexplored class of compounds: 6-bromo-8-iodoquinoline derivatives. By synthesizing data from structurally related bromo- and iodo-quinolines, this document provides a predictive framework for their anticancer and antimicrobial activities, delves into plausible mechanisms of action, and offers detailed experimental and computational protocols to guide future research and development in this promising area.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of biologically active compounds.[1] Its unique electronic properties and rigid structure provide an excellent platform for designing molecules that can interact with a variety of biological targets. The ability to functionalize the quinoline ring at multiple positions allows for the fine-tuning of a compound's steric and electronic profile, thereby optimizing its therapeutic efficacy and selectivity.[1]

Halogenation of the quinoline nucleus is a well-established strategy to enhance biological activity. The introduction of bromine and iodine, in particular, can increase lipophilicity, which may improve cell membrane permeability. Furthermore, these halogens can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. The specific substitution pattern of this compound offers a unique combination of electronic and steric features that warrants investigation.

Predicted Anticancer Activities of this compound Derivatives

The anticancer potential of quinoline derivatives is widely documented, with several compounds having progressed to clinical use.[1] Based on the literature for closely related analogues, this compound derivatives are predicted to exhibit significant anticancer activity, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

A significant finding in the literature is the identification of a 6-bromo-8-iodo-4-oxo-1,4-dihydroquinoline-3-carbaldehyde derivative as an inhibitor of EGFR tyrosine kinase (EGFR-TK) with activity against breast cancer cell lines.[1] EGFR is a transmembrane receptor that, upon activation, triggers downstream signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for cell growth and proliferation.[2] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2]

The predicted mechanism of action involves the this compound scaffold binding to the ATP-binding site of the EGFR kinase domain, thereby preventing the phosphorylation and activation of downstream signaling molecules. This leads to cell cycle arrest and apoptosis.

Caption: Predicted inhibition of the EGFR signaling pathway.

Topoisomerase Inhibition

Many planar aromatic molecules, including certain quinoline derivatives, function as anticancer agents by intercalating into DNA and inhibiting the function of topoisomerases.[3] These enzymes are essential for resolving topological challenges during DNA replication, transcription, and repair.[3] The planar structure of the this compound core is well-suited for DNA intercalation. By stabilizing the topoisomerase-DNA cleavage complex, these derivatives can prevent the re-ligation of the DNA strand, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis.[3]

Caption: Predicted mechanism of Topoisomerase I inhibition.

Predicted Antimicrobial Activities

Halogenated quinolines have a long history of use as antimicrobial agents. The presence of both bromine and iodine on the quinoline scaffold is anticipated to confer potent activity against a range of microbial pathogens.

Antibacterial Activity

Studies on 6-iodo-substituted carboxy-quinolines have demonstrated their efficacy against Gram-positive bacteria.[4] It is predicted that this compound derivatives will exhibit similar, if not enhanced, antibacterial properties. The mechanism of action is likely multifaceted, potentially involving the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. Additionally, these lipophilic compounds may disrupt the bacterial cell membrane integrity.

Antifungal Activity

The antifungal potential of halogenated quinolines has also been reported.[5] It is plausible that this compound derivatives could exhibit activity against clinically relevant fungal species such as Candida albicans and Aspergillus flavus. The mechanism may involve the inhibition of fungal-specific enzymes or the disruption of fungal cell wall synthesis.

Synthetic Strategy and Experimental Protocols

The synthesis of this compound derivatives can be achieved through a multi-step process, likely starting from a commercially available substituted aniline. The following is a proposed synthetic workflow based on established methodologies for similar compounds.[6][7]

Caption: Proposed synthetic workflow for this compound derivatives.

Protocol 1: Synthesis of 6-bromo-4-iodoquinoline[6][7]

-

Cyclization: React 4-bromoaniline with a suitable three-carbon synthon (e.g., diethyl malonate) under acidic conditions to form 6-bromoquinolin-4-ol.

-

Chlorination: Treat the resulting 6-bromoquinolin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 6-bromo-4-chloroquinoline.

-

Iodination: The 4-chloro substituent can then be displaced by iodine via a Finkelstein-type reaction using sodium iodide (NaI) in a suitable solvent like acetonitrile to afford the 6-bromo-4-iodoquinoline scaffold.

-

Derivatization: The core scaffold can be further functionalized at various positions to generate a library of derivatives for biological screening.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)[8]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound derivatives for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Protocol 3: In Vitro Antibacterial Activity Assessment (Broth Microdilution)

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus) in a suitable broth.

-

Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Silico Analysis: A Predictive Approach

Molecular docking is a powerful computational tool to predict the binding affinity and orientation of a small molecule to its protein target. This can guide the rational design of more potent derivatives.

Workflow for Molecular Docking of this compound Derivatives against EGFR

-

Protein Preparation: Obtain the 3D crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Draw the 3D structures of the this compound derivatives and optimize their geometry using a suitable force field.

-

Binding Site Definition: Identify the ATP-binding site of EGFR.

-

Docking Simulation: Use a docking program (e.g., AutoDock Vina) to predict the binding poses of the derivatives within the active site.

-

Analysis of Results: Analyze the predicted binding energies and interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions) between the ligands and the protein residues. This information can help in understanding the structure-activity relationship and in designing new derivatives with improved binding affinity.

Data Summary and Future Perspectives

While direct experimental data for a wide range of this compound derivatives is currently limited, the available information on structurally similar compounds allows for the formulation of strong predictive models for their biological activities.

| Compound Class | Biological Activity | Target/Mechanism | Reported IC₅₀/MIC | Reference |

| 6-Bromo-8-iodo-4-oxo-1,4-dihydroquinoline-3-carbaldehyde derivative | Anticancer (Breast) | EGFR-TK | 14.48 µM | [1] |

| 6-Iodo-quinoline derivatives | Antibacterial | Not specified | MICs vary | [4] |

| Brominated 8-hydroxyquinolines | Anticancer | Topoisomerase I inhibition | IC₅₀: 6.7-25.6 µg/mL | [8] |

| 6,8-Dibromo-4(3H)quinazolinone derivatives | Anticancer (Breast) | Not specified | IC₅₀: 1.7-29.6 µg/mL | [9] |

| 6,8-Dibromo-4(3H)quinazolinone derivatives | Antibacterial/Antifungal | Not specified | MICs vary | [5] |

The data presented in this guide strongly suggest that this compound derivatives represent a promising, yet underexplored, area for drug discovery. Future research should focus on the synthesis of a diverse library of these compounds and their systematic evaluation in a battery of in vitro and in vivo assays to validate their predicted anticancer and antimicrobial activities. Mechanistic studies will be crucial to elucidate their precise modes of action and to identify their specific molecular targets. The integration of computational and experimental approaches will be instrumental in accelerating the development of novel therapeutic agents based on the this compound scaffold.

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atlantis-press.com [atlantis-press.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 6-Bromo-8-iodoquinoline: A Technical Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Introduction: The Critical Role of Solubility in the Application of 6-Bromo-8-iodoquinoline

This compound is a halogenated heterocyclic aromatic compound. Its rigid, planar structure, substituted with both bromine and iodine, presents unique electronic and steric properties that make it a valuable building block in medicinal chemistry and organic synthesis. The precise placement of these halogens allows for selective functionalization through various cross-coupling reactions, making it an important intermediate in the development of novel pharmaceutical agents and advanced materials.

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is not merely academic; it is a fundamental prerequisite for its effective application. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of purification techniques such as crystallization and chromatography, and is a critical determinant of a compound's behavior in biological screening assays. Poorly characterized solubility can lead to failed experiments, irreproducible results, and significant delays in the development pipeline. This guide provides a comprehensive overview of the predicted solubility of this compound, a robust experimental protocol for its quantitative determination, and the necessary safety considerations for its handling.

Physicochemical Properties of this compound

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is essential for planning experimental work, including calculations for solution preparation and safety assessments.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Structure | C₉H₅BrIN | [1] |

| Molecular Formula | C₉H₅BrIN | [1] |

| Molecular Weight | 333.95 g/mol | [1] |

| CAS Number | 1078160-90-3 | [2] |

| Appearance | Typically a solid | |

| Density | 2.154 g/cm³ | [2] |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [2] |

Predicted and Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a reliable qualitative profile can be predicted based on its molecular structure and the fundamental principle of "like dissolves like".[3] The molecule possesses a large, hydrophobic aromatic core with two halogen substituents, which significantly influences its interactions with different solvent classes.

-

Polar Aprotic Solvents: The quinoline nitrogen provides a dipole moment, suggesting favorable interactions with polar aprotic solvents that can engage in dipole-dipole interactions without hydrogen bonding.

-

Polar Protic Solvents: Solubility in polar protic solvents like alcohols is expected to be moderate to low. While the nitrogen atom can act as a hydrogen bond acceptor, the large, nonpolar surface area of the molecule may limit extensive solvation.

-

Nonpolar Solvents: The compound's aromatic nature suggests some affinity for nonpolar aromatic solvents like toluene. However, its overall polarity may render it poorly soluble in aliphatic nonpolar solvents such as hexane.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Soluble to Highly Soluble | Strong dipole-dipole interactions between the solvent and the quinoline core. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Favorable interactions with the halogenated substituents and the aromatic system. |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Insoluble | The large hydrophobic scaffold limits solvation despite potential hydrogen bonding with the quinoline nitrogen. |

| Nonpolar Aromatic | Toluene, Benzene | Sparingly Soluble | Pi-stacking interactions between the solvent and the quinoline ring system are possible. |

| Nonpolar Aliphatic | Hexane, Heptane | Insoluble | Insufficient polarity to overcome the crystal lattice energy of the solid compound. |

| Aqueous | Water | Insoluble | The compound is highly hydrophobic and lacks sufficient hydrogen bonding capability to dissolve in water. |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To move beyond prediction and obtain precise, actionable data, a standardized experimental protocol is essential. The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound and is highly recommended.[4][5] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a reliable and reproducible measurement.[4]

Causality Behind Experimental Choices:

-

Why Shake-Flask? This method directly measures the thermodynamic equilibrium solubility, which is a fundamental physicochemical property. Unlike kinetic or high-throughput methods, it is less susceptible to errors from dissolution rate limitations, making it ideal for crystalline, poorly soluble compounds.[6]

-

Why Temperature Control? Solubility is temperature-dependent.[3][7] Maintaining a constant and recorded temperature (e.g., 25 °C or 37 °C) is critical for data consistency and relevance.

-

Why Excess Solute? The presence of undissolved solid is mandatory to ensure that the solution is saturated and remains in equilibrium throughout the experiment.[4]

-

Why Equilibration Time? For poorly soluble compounds, dissolution can be slow.[8] An adequate equilibration period (typically 24-72 hours) is necessary to ensure the system reaches a steady state. Verifying this by sampling at multiple time points (e.g., 24h and 48h) confirms that equilibrium has been achieved.[4]

-

Why Phase Separation and Analysis? The solid and liquid phases must be cleanly separated to analyze the concentration of the dissolved solute accurately.[4] High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique due to its specificity and sensitivity.[4]

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of this compound to a series of glass vials, ensuring there is visibly more solid than what is expected to dissolve.

-

Pipette a precise volume (e.g., 2 mL) of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a minimum of 48 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter (chemically compatible with the solvent, e.g., PTFE) into a clean HPLC vial. This step is crucial to remove any undissolved microparticles.

-

Self-Validating Check: The potential for the compound to adsorb to the filter should be considered, especially for very low solubility measurements.[4] This can be checked by filtering a standard solution of known concentration and analyzing the filtrate.

-

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the solvent being tested.

-

Analyze the filtered sample and the calibration standards by a validated analytical method, such as HPLC with UV detection.

-

Construct a calibration curve by plotting the analytical response versus concentration for the standards.

-

Determine the concentration of this compound in the sample by interpolating its analytical response from the calibration curve. The resulting concentration is the equilibrium solubility.

-

Caption: Experimental workflow for determining equilibrium solubility via the Shake-Flask method.

Safety, Handling, and Waste Disposal

Halogenated aromatic compounds require careful handling to minimize exposure and prevent environmental contamination.[9] Although a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety protocols for similar halogenated quinolines should be strictly followed.[10]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[9]

-

Engineering Controls: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

-

Waste Disposal: Halogenated organic waste must be segregated and collected in a designated, properly labeled hazardous waste container.[9] Do not dispose of it in non-halogenated solvent waste streams or down the drain. Follow all institutional and local regulations for hazardous waste disposal.[11]

Conclusion

While quantitative solubility data for this compound is sparse, its molecular architecture strongly suggests high solubility in polar aprotic and chlorinated solvents, with limited solubility in protic and nonpolar media. This guide provides the theoretical basis for these predictions and, more importantly, offers a robust, self-validating experimental protocol based on the gold-standard shake-flask method for the precise determination of its equilibrium solubility. Adherence to this methodology will generate reliable and reproducible data, empowering researchers to optimize reaction conditions, streamline purification processes, and ensure the integrity of biological assays.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound CAS#: 1078160-90-3 [amp.chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method. A validation study [repo.lib.semmelweis.hu]

- 7. researchgate.net [researchgate.net]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. lobachemie.com [lobachemie.com]

- 11. orgsyn.org [orgsyn.org]

The Alchemical Roots of Modern Medicine: A Technical Guide to Early Synthetic Routes for Substituted Quinolines

For the modern researcher in drug discovery and development, the quinoline scaffold is a ubiquitous and privileged structure. Its rigid, bicyclic framework is a cornerstone in a vast array of pharmacologically active agents, from antimalarials that have saved millions of lives to targeted anticancer therapies.[1] Yet, the elegant simplicity of this heterocycle belies the often harsh and vigorous conditions of its earliest syntheses. This technical guide provides an in-depth review of the seminal, named reactions that first gave chemists access to substituted quinolines: the Skraup, Doebner-von Miller, Combes, Conrad-Limpach, and Friedländer syntheses.

This is not merely a historical recounting of antiquated procedures. A deep understanding of these classical routes offers invaluable insights into the fundamental principles of heterocyclic chemistry. It illuminates the logic behind retrosynthetic analysis and provides a crucial foundation for appreciating the more refined, modern methods that have evolved from these early discoveries. For the practicing scientist, a grasp of these foundational reactions can inspire novel synthetic strategies and provide practical solutions when more sophisticated methods falter.

The Skraup Synthesis: A Vigorous Forging of the Quinoline Core

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is perhaps the most direct, albeit notoriously vigorous, method for producing the parent quinoline ring.[2] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[3]

Mechanistic Insights

The reaction proceeds through a cascade of transformations initiated by the dehydration of glycerol in the presence of concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein. This is the primary reason for the often violent and exothermic nature of the reaction, necessitating careful temperature control.

The mechanism unfolds as follows:

-

Acrolein Formation: Glycerol is dehydrated by concentrated sulfuric acid to yield acrolein.

-

Michael Addition: The aniline performs a conjugate (Michael) addition to the acrolein.

-

Cyclization and Dehydration: The resulting β-anilinopropionaldehyde undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline.

-

Oxidation: The 1,2-dihydroquinoline is then oxidized to the aromatic quinoline product. Nitrobenzene is a common oxidizing agent and can also serve as the solvent.

Caption: Reaction mechanism of the Skraup synthesis.

Field-Proven Insights and Limitations

The primary advantage of the Skraup synthesis is its use of simple, readily available starting materials to construct the fundamental quinoline skeleton. However, its harsh conditions (strong acid, high temperatures) limit its applicability to substrates with sensitive functional groups. The reaction is notoriously exothermic and can be difficult to control on a large scale. Furthermore, with substituted anilines, particularly meta-substituted ones, mixtures of regioisomers are often obtained.

Despite these drawbacks, the Skraup synthesis remains relevant for the preparation of certain quinoline derivatives. For instance, it has been a key step in the synthesis of intermediates for antimalarial drugs like chloroquine and primaquine.[4]

Representative Experimental Protocol: Synthesis of Quinoline

Materials:

-

Aniline

-

Glycerol

-

Nitrobenzene

-

Concentrated Sulfuric Acid

-

Ferrous Sulfate Heptahydrate (as a moderator)

Procedure:

-

In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix aniline, glycerol, and nitrobenzene.

-

Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is highly exothermic and should be done in an ice bath to control the temperature.

-

Add ferrous sulfate heptahydrate to the reaction mixture to moderate the reaction.

-

Gently heat the mixture in an oil bath. The reaction will become self-sustaining and begin to boil.

-

Once the initial vigorous reaction subsides, continue heating at 140-150°C for 3-4 hours.

-

After cooling, dilute the mixture with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

-

Isolate the crude quinoline via steam distillation.

-

Separate the quinoline layer, dry over anhydrous potassium carbonate, and purify by vacuum distillation.

The Doebner-von Miller Reaction: An In Situ Approach to α,β-Unsaturated Carbonyls

A modification of the Skraup synthesis, the Doebner-von Miller reaction, reported in 1881, also utilizes anilines but reacts them with α,β-unsaturated aldehydes or ketones.[5] A key feature is that the unsaturated carbonyl compound can be generated in situ from the acid-catalyzed self-condensation of aldehydes or ketones.

Mechanistic Insights

The generally accepted mechanism involves the following key steps:

-

Formation of α,β-Unsaturated Carbonyl: An acid catalyst promotes the aldol condensation of an aldehyde or ketone to form an α,β-unsaturated carbonyl compound (e.g., crotonaldehyde from acetaldehyde).

-

Michael Addition: The aniline undergoes a conjugate addition to the α,β-unsaturated carbonyl.

-

Cyclization and Dehydration: The resulting intermediate undergoes acid-catalyzed cyclization and dehydration to form a dihydroquinoline.

-

Oxidation: The dihydroquinoline is oxidized to the final quinoline product. An interesting feature of this reaction is that a Schiff base formed from the aniline and another molecule of the carbonyl compound can act as the oxidizing agent.

Caption: Reaction mechanism of the Doebner-von Miller synthesis.

Field-Proven Insights and Limitations

The Doebner-von Miller reaction offers greater flexibility than the Skraup synthesis in introducing substituents onto the pyridine ring of the quinoline. However, it shares the disadvantage of often producing mixtures of regioisomers with meta-substituted anilines. The reaction conditions are still strongly acidic and can lead to polymerization and tar formation, especially with sensitive substrates.

Representative Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

Materials:

-

Aniline

-

Paraldehyde (a source of acetaldehyde)

-

Concentrated Hydrochloric Acid

Procedure:

-

In a round-bottom flask, cautiously add concentrated hydrochloric acid to aniline with cooling.

-

Slowly add paraldehyde to the aniline hydrochloride mixture.

-

Heat the mixture under reflux for several hours. The reaction is often vigorous initially.

-

After cooling, make the reaction mixture strongly alkaline with concentrated sodium hydroxide solution.

-

Isolate the crude 2-methylquinoline by steam distillation.

-

Separate the organic layer, dry it, and purify by distillation.

The Combes Synthesis: A β-Diketone Route to 2,4-Disubstituted Quinolines

The Combes synthesis, discovered by Alphonse Combes in 1888, provides a reliable method for the preparation of 2,4-disubstituted quinolines by reacting an aniline with a β-diketone under acidic conditions.[5]

Mechanistic Insights

The reaction proceeds in two main stages:

-

Enamine Formation: The aniline first condenses with one of the carbonyl groups of the β-diketone to form an enamine intermediate. This step is typically reversible.

-

Acid-Catalyzed Cyclization and Dehydration: The enamine, upon treatment with a strong acid (e.g., concentrated sulfuric acid), undergoes an intramolecular electrophilic aromatic substitution to form a six-membered ring. Subsequent dehydration yields the aromatic quinoline.

Caption: Reaction mechanism of the Combes synthesis.

Field-Proven Insights and Limitations

The Combes synthesis is a valuable tool for accessing 2,4-dialkyl or 2-alkyl-4-aryl quinolines. The regioselectivity is generally well-defined by the structure of the β-diketone. However, the use of strong acid for the cyclization step limits the substrate scope to anilines that can withstand these conditions. Unsymmetrical β-diketones can lead to mixtures of regioisomers.

Representative Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

Materials:

-

Aniline

-

Acetylacetone (2,4-pentanedione)

-

Concentrated Sulfuric Acid

Procedure:

-

To a solution of 3-acetylaniline (1.35 g, 10 mmol) in 10 mL of concentrated sulfuric acid, add acetylacetone (1.0 g, 10 mmol) dropwise with stirring.[6]

-

Heat the reaction mixture at 100°C for 15 minutes.[6]

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.[6]

-

Neutralize the solution with aqueous ammonia.[6]

-

The precipitated solid is filtered, washed with water, and dried.[6]

-

Recrystallize the crude product from ethanol to afford pure 7-acetyl-2,4-dimethylquinoline.[6]

The Conrad-Limpach-Knorr Synthesis: A Gateway to Hydroxyquinolines

The Conrad-Limpach-Knorr synthesis provides access to valuable 4-hydroxyquinolines (4-quinolones) and 2-hydroxyquinolines (2-quinolones) from the reaction of anilines with β-ketoesters.[7] The regiochemical outcome is critically dependent on the reaction temperature.

Mechanistic Insights

The reaction pathway diverges based on the initial site of nucleophilic attack by the aniline on the β-ketoester, which is temperature-controlled:

-

Kinetic Control (Lower Temperature): At lower temperatures (e.g., room temperature to ~100°C), the aniline preferentially attacks the more electrophilic ketone carbonyl, leading to a β-aminoacrylate (an enamine). Subsequent thermal cyclization at high temperatures (~250°C) furnishes the 4-hydroxyquinoline . This is the Conrad-Limpach pathway.[8]

-

Thermodynamic Control (Higher Temperature): At higher temperatures (e.g., >140°C), the reaction becomes reversible, and the aniline attacks the less reactive but thermodynamically favored ester carbonyl to form a β-ketoanilide. Cyclization of this intermediate under acidic conditions yields the 2-hydroxyquinoline . This is the Knorr pathway.

References

- 1. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. researchgate.net [researchgate.net]

- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

6-Bromo-8-iodoquinoline: A Technical Guide to Safety and Handling for Advanced Research

Introduction: The Significance of 6-Bromo-8-iodoquinoline in Modern Drug Discovery

This compound is a halogenated heterocyclic aromatic compound that represents a highly valuable, yet under-documented, building block for medicinal chemists and drug development professionals. Its quinoline core is a well-established "privileged scaffold," a framework known to interact with a wide range of biological targets. The strategic placement of two distinct halogens—a bromine at the 6-position and an iodine at the 8-position—offers orthogonal handles for sophisticated chemical modifications. This dual functionality allows for selective, stepwise derivatization through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling, enabling the construction of complex molecular architectures and the exploration of vast chemical space. Derivatives of bromo-substituted quinolines are actively investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2]

This guide provides a comprehensive overview of the material safety data for this compound, synthesized from available information on structurally analogous compounds in the absence of a dedicated Safety Data Sheet (SDS). It is designed to equip researchers with the critical knowledge required for its safe handling, storage, and application in a laboratory setting.

Chemical and Physical Properties

While comprehensive experimental data for this compound is not widely published, the following table summarizes its key identifiers and computed properties. Researchers should treat this compound as a solid with limited solubility in aqueous media and good solubility in common organic solvents.

| Property | Value | Source |

| CAS Number | 1078160-90-3 | [3][4] |

| Molecular Formula | C₉H₅BrIN | [4][5] |

| Molecular Weight | 333.95 g/mol | [4][5] |

| Density (Predicted) | 2.154 g/cm³ | [3] |

| Storage Temperature | 2-8°C, Sealed in dry, Keep in dark place | [3] |

Hazard Identification and Risk Assessment

Globally Harmonized System (GHS) Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |

Source: Inferred from data for 6-bromo-3-iodoquinoline.[5]

GHS Hazard Pictograms and Logic

The expected GHS pictograms highlight the primary risks associated with handling this compound. The causality is clear: as a reactive organic halide and a nitrogen-containing heterocycle, it has the potential to irritate mucosal membranes and skin upon contact and cause systemic effects if ingested.

Safe Handling and Laboratory Protocols

A rigorous and proactive approach to safety is paramount when working with this compound. The following protocols are designed as a self-validating system to minimize exposure and ensure a safe research environment.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense. The choice of PPE is dictated by the compound's irritant nature and potential for dust inhalation.

| PPE Item | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[7] | Protects eyes from dust particles and accidental splashes. |

| Skin Protection | Chemical-resistant nitrile gloves.[7] A lab coat must be worn and fully fastened. | Prevents skin contact, which can cause irritation.[5] |

| Respiratory Protection | Use in a well-ventilated area. For operations generating dust, a NIOSH-approved N95 (or better) particulate respirator is required.[7][8] | Mitigates the risk of inhaling dust, which may cause respiratory tract irritation.[5] |

Step-by-Step Handling Workflow

All manipulations should be performed within a certified chemical fume hood to control exposure.

-

Preparation: Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Verify that an eyewash station and safety shower are accessible.[9]

-

Weighing: Tare a suitable container on an analytical balance. Carefully transfer the solid this compound using a spatula. Avoid creating dust. If dust is generated, pause and allow the fume hood to clear it.

-

Dissolution: Add the solvent to the solid in the fume hood. If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.

-

Reaction Setup: Conduct all transfers and additions of reagents within the fume hood.

-

Post-Handling: After use, decontaminate all surfaces and equipment. Remove gloves using the proper technique (without touching the outer surface) and dispose of them as contaminated waste.[7] Wash hands thoroughly with soap and water.[8]

Emergency Procedures and First Aid

In case of accidental exposure, immediate and correct action is crucial. Always show the safety data sheet (or this guide) to attending medical personnel.[7]

-

If Inhaled: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician immediately.[8][10]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[8][10]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Consult a physician immediately.[8][10]

-

If Swallowed: DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[10]

Accidental Release and Disposal

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Response Protocol

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated (use fume hood if spill is contained within it).

-

Contain: Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or chemical absorbent pads.

-

Collect: Carefully sweep or scoop up the absorbed material without creating dust.[7] Place it into a suitable, labeled, and closed container for disposal.

-

Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

Waste Disposal

Dispose of unused product and contaminated materials through a licensed professional waste disposal service.[7] Do not allow the product to enter drains.[7] All waste must be disposed of in accordance with applicable local, state, and federal regulations.

Reactivity, Stability, and Storage

-

Stability: The compound is expected to be stable under recommended storage conditions.[8]

-

Incompatible Materials: Avoid strong oxidizing agents.[8]

-

Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen iodide (HI).[7][8]

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[3][8] Keep the container tightly closed and store under an inert atmosphere, as some related compounds are noted to be hygroscopic.[7] Store away from light.

Conclusion

This compound is a promising molecule for advancing drug discovery programs. Its unique structure provides significant opportunities for synthetic innovation. However, its potential hazards necessitate a disciplined and informed approach to safety. By adhering to the principles of risk assessment, utilizing appropriate personal protective equipment, following structured handling protocols, and being prepared for emergencies, researchers can safely harness the synthetic potential of this valuable compound.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound CAS#: 1078160-90-3 [amp.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 6-Bromo-3-iodoquinoline | C9H5BrIN | CID 68092728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Bromo-8-methylquinoline | C10H8BrN | CID 22403410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. capotchem.com [capotchem.com]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mmbio.byu.edu [mmbio.byu.edu]

The Quinoline Scaffold: A Privileged Structure in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a fused heterocyclic aromatic system composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and ability to interact with a multitude of biological targets have cemented its status as a "privileged scaffold." This guide provides a comprehensive exploration of the quinoline core, from its fundamental chemical properties and synthesis to its profound impact on drug discovery across various therapeutic areas. We will delve into the intricate mechanisms of action, dissect structure-activity relationships, and present key experimental protocols, offering a holistic view for professionals engaged in the art and science of drug development.

Introduction: The Enduring Legacy of the Quinoline Nucleus

The story of quinoline in medicine is inextricably linked with the fight against malaria. The isolation of quinine from cinchona bark in the 19th century marked a pivotal moment, introducing a potent antimalarial agent that would save countless lives.[1][2][3] This naturally occurring quinoline alkaloid laid the foundation for the development of synthetic analogs like chloroquine and mefloquine, which became mainstays in malaria chemotherapy.[1][2][4] However, the pharmacological odyssey of quinoline extends far beyond infectious diseases.[5] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[6][7][8][9]

The enduring appeal of the quinoline scaffold lies in its unique structural features. The fused bicyclic system provides a rigid framework that can be readily functionalized at various positions, allowing for the fine-tuning of physicochemical properties and biological activity.[10] This inherent modularity has made it an inexhaustible source of inspiration for medicinal chemists in the design and development of novel therapeutic agents.[11] Several quinoline-based drugs are currently in clinical use or undergoing clinical trials for a range of diseases, underscoring the scaffold's continued relevance in modern medicine.[6][12][13]

Synthetic Strategies: Building the Quinoline Core

The construction of the quinoline ring system has been a subject of extensive research, leading to the development of several named reactions that are now classical methods in organic synthesis. The choice of a particular synthetic route often depends on the desired substitution pattern on the quinoline nucleus.

Classical Synthetic Methodologies

Several foundational methods for quinoline synthesis remain widely used due to their reliability and versatility:

-

Skraup Synthesis: This is one of the oldest and most well-known methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[14][15][16] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation.[14]

-

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones in the presence of a strong acid.[14]

-

Combes Synthesis: This reaction involves the acid-catalyzed condensation of an aniline with a 1,3-dicarbonyl compound to form a β-amino enone, which then undergoes cyclization.[14][15][16]

-

Conrad-Limpach-Knorr Synthesis: This method utilizes the reaction of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-quinolones or 2-quinolones.[5][14]

-

Friedländer Synthesis: This synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group, typically in the presence of a base.[5][14]

-

Pfitzinger Reaction: This method involves the reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids.[14][15]

Modern Synthetic Approaches